Cas no 1361471-08-0 (3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid)

3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid
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- Inchi: 1S/C13H8Cl2FNO2/c14-10-4-1-7(5-11(10)15)9-3-2-8(6-12(18)19)17-13(9)16/h1-5H,6H2,(H,18,19)
- InChI Key: UQHSLKXEVROIMV-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=C(N=C(CC(=O)O)C=C1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 332
- XLogP3: 3.7
- Topological Polar Surface Area: 50.2
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028968-500mg |
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid |
1361471-08-0 | 97% | 500mg |
$980.00 | 2022-04-03 | |
Alichem | A023028968-250mg |
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid |
1361471-08-0 | 97% | 250mg |
$666.40 | 2022-04-03 | |
Alichem | A023028968-1g |
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid |
1361471-08-0 | 97% | 1g |
$1,780.80 | 2022-04-03 |
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid
Introduction to 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid (CAS No. 1361471-08-0)
3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid, identified by its Chemical Abstracts Service number CAS No. 1361471-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the aromatic ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid structure combines a pyridine core with acetic acid functionality, which is a common motif in bioactive molecules. The pyridine ring is a heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The fluoropyridine moiety, in particular, has been extensively studied for its role in enhancing metabolic stability, improving binding affinity, and modulating pharmacokinetic profiles of drug candidates.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated heterocycles in the development of novel therapeutics. The chloro substituents at the 3 and 4 positions of the phenyl ring in 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. These substituents can enhance lipophilicity, improve binding interactions, and contribute to the overall pharmacological activity of the compound.
One of the most compelling aspects of 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid is its potential as a building block for more complex drug molecules. The acetic acid group at the 6-position provides a versatile handle for further functionalization, allowing chemists to explore various modifications that could optimize biological activity and pharmacokinetic properties. This flexibility makes it an attractive candidate for library synthesis and high-throughput screening programs aimed at identifying new drug candidates.
In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which are critical for many biological processes and often serve as key therapeutic targets. The unique structural features of 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid make it a promising candidate for designing PPI modulators. The combination of fluorine and chlorine substituents can fine-tune the electronic and steric properties of the molecule, enabling it to selectively interact with specific protein targets.
Furthermore, the fluoropyridine core has been shown to exhibit anti-inflammatory, antiviral, and anticancer activities. For instance, studies have demonstrated that fluorinated pyridines can interfere with enzyme catalysis by affecting substrate binding or transition state stabilization. This mechanism is particularly relevant for enzymes involved in inflammatory pathways, making fluorinated pyridines attractive candidates for developing anti-inflammatory drugs.
The acetic acid moiety in 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid also contributes to its potential therapeutic applications. Acetic acid derivatives are well-known for their role as inhibitors of various metabolic pathways. By incorporating this group into a drug-like molecule, researchers can leverage its inhibitory properties to develop treatments for conditions such as metabolic disorders or infections.
Recent computational studies have further highlighted the potential of 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid as a lead compound for drug development. Molecular docking simulations have shown that this molecule can effectively bind to several biological targets with high affinity. These simulations provide valuable insights into the interactions between 3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid and its potential targets, guiding further optimization efforts.
In conclusion,3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid (CAS No. 1361471-08-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research in fluorinated heterocycles continues to advance,this compound is likely to play an increasingly important role in drug discovery and development.
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